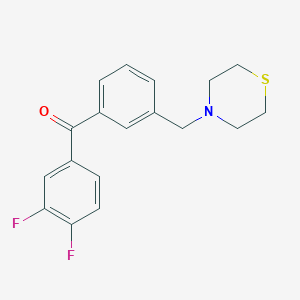

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone

Description

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C17H15F2NO2S It is known for its unique structure, which includes a benzophenone core substituted with difluoro and thiomorpholinomethyl groups

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLLSIBSSXHRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643394 | |

| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-96-7 | |

| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Fluorinated Benzophenone

- Start with 2,4-difluorobenzophenone as the substrate.

- React with thiomorpholine under basic conditions (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic attack on the electrophilic carbon attached to the fluorine atom.

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) or acetonitrile |

| Temperature | 80–120°C |

| Catalyst | None or catalytic amount of base (e.g., potassium carbonate) |

| Duration | 12–24 hours |

Outcome: Formation of 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone through nucleophilic substitution at the fluorinated position, replacing fluorine with the thiomorpholine group.

Synthesis via Friedel–Crafts Acylation Followed by Halogenation and Substitution

- Friedel–Crafts acylation: React benzene derivatives with benzoyl chloride to form benzophenone.

- Selective halogenation: Introduce fluorine atoms at the 3 and 4 positions of the benzophenone ring via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

- Substitution with thiomorpholine: Use nucleophilic substitution to attach the thiomorpholine group at the desired position.

| Parameter | Details |

|---|---|

| Reagents | Benzoyl chloride, fluorinating agents, thiomorpholine |

| Solvent | Dichloromethane (DCM), acetonitrile |

| Temperature | 0–25°C for acylation; 80–120°C for substitution |

| Duration | 4–8 hours per step |

Alternative Route: Using Fluorinated Benzophenone Derivatives and Thiol-Displacement

- Synthesize or procure 2,4-difluorobenzophenone .

- React with thiomorpholine in the presence of a suitable base (e.g., potassium tert-butoxide) under inert atmosphere.

- Purify via recrystallization or chromatography.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 60–100°C |

| Reaction Time | 12–24 hours |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-difluorobenzophenone | Thiomorpholine, base | 80–120°C, DMF, 12–24h | Moderate to high | Most straightforward, scalable |

| Friedel–Crafts + halogenation | Benzoyl chloride derivatives | Fluorinating agents, thiomorpholine | 0–120°C, DCM/ACN | Variable | Multi-step, requires careful control |

| Direct displacement | 2,4-difluorobenzophenone | Thiomorpholine, base | 60–100°C, THF/DMF | Moderate | Suitable for laboratory scale |

Research Findings and Notes

- Patents such as CA1182129A describe processes involving nitration and subsequent reduction steps to obtain amino derivatives, which can be further transformed into the target compound via substitution reactions.

- Complex organic reactions involving fluorination and heterocyclic substitution are common in synthesizing benzophenone derivatives with specific functional groups, emphasizing the importance of controlling reaction conditions to prevent side reactions.

- Purification techniques such as recrystallization, chromatography, and distillation are critical to achieving high purity, especially for pharmaceutical or research-grade compounds.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group of the benzophenone core to a hydroxyl group, forming alcohol derivatives.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3,4-Difluoro-3’-thiomorpholinomethyl benzophenone exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone

- 3,4-Difluoro-3’-morpholinomethyl benzophenone

- 3,4-Difluoro-3’-piperidinomethyl benzophenone

Uniqueness

3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluoro and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

3,4-Difluoro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-96-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17F2NOS

- Molecular Weight : 333.40 g/mol

- Structure : The compound features a benzophenone core with difluoromethyl and thiomorpholine substituents, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have revealed promising results in inhibiting cell proliferation.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms.

- Interference with Cell Cycle Progression : In cancer cells, it has shown the ability to induce apoptosis and halt cell cycle progression.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : MIC of 16 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated:

- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations after treatment.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Significant accumulation in liver and kidneys.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone with high purity?

- Methodology : Utilize nucleophilic aromatic substitution (SNAr) for fluorination at the 3,4-positions of benzophenone precursors, followed by thiomorpholine coupling via reductive amination or Mitsunobu reactions. Ensure purity (>97% by GC/HPLC) using column chromatography and recrystallization in halogenated solvents (e.g., dichloromethane) .

- Key Data : Fluorinated intermediates (e.g., 3,4-Difluorobenzophenone, CAS RN 85118-07-6) and thiomorpholine derivatives (e.g., thiomorpholinomethyl boronic acids) are critical precursors. Monitor reaction progress via TLC and confirm final structure with NMR and high-resolution mass spectrometry .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereoelectronic effects of fluorine and thiomorpholine substituents. Compare experimental bond angles (C=O, C-S) with DFT-optimized geometries to confirm intramolecular interactions (e.g., hydrogen bonding) .

- Contradictions : Discrepancies in melting points (e.g., 106–109°C for 4,4'-difluorobenzophenone) may arise from polymorphic forms; use DSC to validate thermal stability .

Advanced Research Questions

Q. How do solvent-solute interactions influence the vibrational spectroscopy of this compound?

- Methodology : Analyze solvatochromic shifts in ν(C=O) and ν(C-S) bands using FT-IR in solvents with varying polarity (e.g., alcohols vs. halogenated solvents). Compare with DFT-calculated solvent reaction fields to differentiate hydrogen-bonding (alcohols) and halogen-bonding (chloroform) interactions .

- Data Interpretation : Split ν(C=O) peaks in alcohols suggest slower solvent-solute interconversion, while halogenated solvents exhibit single peaks due to rapid exchange dynamics .

Q. What experimental designs are suitable for investigating the bioactivity of this compound in neuronal autophagy pathways?

- Methodology : Use immortalized GnRH neurons to assess autophagy markers (e.g., LC3-II/LC3-I ratio) via Western blot. Compare with benzophenone-2/3 analogs to evaluate fluorine/thiomorpholine-specific effects on autophagosome formation .

- Contradictions : Fluorine substituents may enhance membrane permeability but reduce binding affinity; perform dose-response assays (0.1–100 µM) to resolve potency discrepancies .

Q. How can computational modeling resolve contradictions in reported reaction kinetics for fluorinated benzophenones?

- Methodology : Apply DFT (B3LYP/6-311+G(d,p)) to calculate activation barriers for SNAr fluorination. Validate using kinetic isotope effects (KIE) with deuterated analogs (e.g., 3,4-Difluorobenzoic-d₃ acid, CAS RN 1219798-70-5) to probe rate-limiting steps .

- Data Integration : Cross-reference experimental Arrhenius plots with computed transition states to identify steric/electronic bottlenecks .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

- Methodology : Implement ANOVA for purity data (>97% GC/HPLC) across multiple batches. Use principal component analysis (PCA) to correlate solvent choice (e.g., ethanol vs. DMF) with yield variability .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of thiomorpholine coupling?

- Methodology : Synthesize deuterated intermediates (e.g., 3,5-Difluorobenzoic-d₃ acid, CAS RN 49146-16) to track proton transfer steps via / NMR isotope effects. Compare KIE values with DFT-predicted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.